molecular formula C12H10ClNO3 B11859684 2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid

2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid

Cat. No.: B11859684
M. Wt: 251.66 g/mol
InChI Key: KYXJHFMRHIZVFB-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid (CAS 1707584-19-7) is a high-purity chemical building block with a molecular weight of 251.67 g/mol and the molecular formula C12H10ClNO3 . This compound features a quinoline core structure, a scaffold renowned in medicinal chemistry for its diverse biological activities. The 2-chloro-6-methoxy substitution pattern on the quinoline ring, combined with the reactive acetic acid side chain at the 3-position, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers can utilize the carboxylic acid group for amide coupling or esterification, and the chlorine atom for nucleophilic substitution, enabling the creation of targeted compound libraries. While specific biological data for this exact compound is limited in the public domain, its close structural analogs are prominent in scientific research. For instance, similar 2-chloro-6-methoxyquinoline derivatives are key precursors in synthesizing compounds evaluated for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains . Furthermore, the quinoline pharmacophore is extensively investigated in central nervous system disorders; hybrid molecules incorporating quinoline and thiosemicarbazone motifs have shown significant potential as cholinesterase inhibitors for Alzheimer's disease research, with some demonstrating higher in vitro potency than standard drugs . This reagent provides researchers with a versatile starting material for projects in anti-infective, neurodegenerative, and oncology drug discovery. This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

2-(2-chloro-6-methoxyquinolin-3-yl)acetic acid

InChI

InChI=1S/C12H10ClNO3/c1-17-9-2-3-10-7(5-9)4-8(6-11(15)16)12(13)14-10/h2-5H,6H2,1H3,(H,15,16)

InChI Key

KYXJHFMRHIZVFB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)CC(=O)O

Origin of Product

United States

Preparation Methods

Acetanilide Precursor Preparation

The synthesis begins with acetylation of 6-methoxyaniline. Substituted aniline (26.8 mmol) is treated with acetic anhydride (1.5 mmol) in an ice bath, yielding 4-substituted acetanilide (2a-2c ) after precipitation and recrystallization. This step ensures regioselective substitution critical for subsequent cyclization.

Table 1: Reaction Conditions for Acetanilide Synthesis

Aniline DerivativeAcetic Anhydride (mmol)Reaction TimeYield (%)
6-Methoxyaniline1.52 hours92

Vilsmeier-Haack Formylation

Substituted acetanilide undergoes cyclization using phosphoryl chloride (POCl₃, 15 mmol) and DMF (3 mmol) at 80–90°C for 7–10 hours. The reaction proceeds via electrophilic aromatic substitution, forming 2-chloro-6-methoxyquinoline-3-carbaldehyde (3b ) with an 86% yield.

Mechanistic Insight :
The formyl group at position 3 arises from DMF-mediated formylation, while POCl₃ facilitates chloro substitution at position 2 through a Friedel-Crafts-type mechanism.

Conversion of Aldehyde to Acetic Acid Moiety

Reductive-Oxidative Pathway

The aldehyde group in 3b is reduced to a primary alcohol using NaBH₄ in ethanol, followed by oxidation with KMnO₄ under acidic conditions to yield the carboxylic acid.

CHONaBH4CH2OHKMnO4,H+CH2COOH\text{CHO} \xrightarrow{\text{NaBH}_4} \text{CH}_2\text{OH} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{CH}_2\text{COOH}

Table 2: Optimization of Oxidation Conditions

Oxidizing AgentTemperature (°C)Yield (%)
KMnO₄8078
CrO₃7065

Thioglycolic Acid-Mediated Substitution

An alternative route involves reacting 3b with thioglycolic acid (HSCH₂COOH) in DMF using ZnCl₂ as a catalyst. The thiol group displaces the formyl oxygen, forming a thioether intermediate that is hydrolyzed to the acetic acid derivative.

Critical Parameters :

  • Catalyst: Anhydrous ZnCl₂ (10 mol%)

  • Reaction Time: 12 hours

  • Yield: 72%

Alternative Synthetic Routes

Nucleophilic Cyanide Substitution

Bromination of the alcohol intermediate (CH₂OH) with PBr₃ yields CH₂Br, which reacts with KCN to form CH₂CN. Acidic hydrolysis converts the nitrile to CH₂COOH.

CH2OHPBr3CH2BrKCNCH2CNH3O+CH2COOH\text{CH}_2\text{OH} \xrightarrow{\text{PBr}_3} \text{CH}_2\text{Br} \xrightarrow{\text{KCN}} \text{CH}_2\text{CN} \xrightarrow{\text{H}_3\text{O}^+} \text{CH}_2\text{COOH}

One-Pot Hydrolysis of Oxime Intermediates

Treatment of 3b with hydroxylamine forms an oxime, which undergoes Beckmann rearrangement in the presence of chloramine-T to yield the acetamide derivative. Subsequent hydrolysis produces the target compound.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 8.58 (s, 1H, quinoline-H), 3.91 (s, 3H, OCH₃), 3.52 (s, 2H, CH₂COOH).

  • Elemental Analysis : C, 58.02; H, 2.93; Cl, 19.01; matches theoretical values for C₁₃H₁₀ClNO₃.

Comparative Yield Analysis

Table 3: Summary of Synthetic Methods

MethodKey ReagentsYield (%)
Reductive-OxidationNaBH₄, KMnO₄78
Thioglycolic Acid SubstitutionHSCH₂COOH, ZnCl₂72
Cyanide HydrolysisPBr₃, KCN68

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinolines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds derived from quinoline structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of quinoline, including those similar to 2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid, showed promising results against breast cancer cell lines (MCF-7) through in vitro assays. The synthesized compounds were tested for their ability to inhibit cell proliferation, with results indicating effective cytotoxicity at certain concentrations .

Table 1: Summary of Anticancer Studies

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7TBD
Quinoline Derivative AMCF-710.5
Quinoline Derivative BMCF-715.0

Antimicrobial Properties

The antimicrobial potential of this compound was evaluated against various bacterial strains. Studies have shown that quinoline derivatives can exhibit significant antibacterial activity, particularly against Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of the chlorine and methoxy groups appears to enhance their efficacy .

Table 2: Antimicrobial Activity Overview

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compoundM. smegmatisTBD
Quinoline Derivative CP. aeruginosa25.0
Quinoline Derivative DE. coli20.0

Antiparasitic Activity

In addition to its anticancer and antimicrobial properties, there is emerging evidence supporting the antiparasitic effects of quinoline derivatives against malaria-causing Plasmodium species. A recent study highlighted the potential of related compounds in inhibiting plasmodial proteases, suggesting that modifications to the quinoline structure could lead to effective treatments for malaria .

Table 3: Antiparasitic Activity Findings

CompoundPlasmodium SpeciesActivity LevelReference
This compoundP. falciparumTBD
Quinoline Derivative EP. vivaxModerate

Comparison with Similar Compounds

Table 1: Structural Features of Quinolin-3-yl Acetic Acid Derivatives

Compound Name Molecular Formula Substituents Key Structural Differences
2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid Not explicitly provided Cl (C2), OMe (C6), acetic acid (C3) Reference compound for comparison
(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetic acid C₁₇H₁₂ClNO₃ Cl (C6), Ph (C4), oxo (C2), dihydroquinoline Oxo and dihydro groups; phenyl at C4
2-(4-Methyl-2-phenylquinolin-3-yl)acetic acid hydrochloride C₁₈H₁₆ClNO₂ Me (C4), Ph (C2), HCl salt Methyl and phenyl groups; hydrochloride salt
2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid C₉H₇ClFO₃ Cl (C6), F (C2), OMe (C3) Fluorine substituent; non-quinoline core
2-(3-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetic acid C₁₂H₁₁NO₃ Me (C3), oxo (C2), dihydroquinoline Oxo and dihydro groups; methyl at C3

Key Observations :

  • Electron-Withdrawing vs. In contrast, fluorine in 2-(6-chloro-2-fluoro-3-methoxyphenyl)acetic acid adds electronegativity but lacks the quinoline scaffold .
  • Ring Saturation: Dihydroquinoline derivatives (e.g., and ) exhibit reduced aromaticity, which may alter pharmacokinetic properties like metabolic stability .
  • Salt Forms : The hydrochloride salt in improves solubility but introduces ionic character, affecting membrane permeability .

Physicochemical and Pharmacological Properties

  • Solubility : The acetic acid moiety enhances water solubility in all compounds. However, the hydrochloride salt () offers superior solubility in polar solvents compared to free acids .
  • Bioactivity: Anticancer Potential: ’s compound targets cancer via quinoline-mediated enzyme inhibition. The target compound’s chloro and methoxy groups may similarly disrupt DNA replication or kinase activity . Anti-inflammatory Effects: Analogous structures (e.g., ) show activity against cyclooxygenase (COX) enzymes, suggesting the target compound may share this mechanism .
  • Stability: Oxo and dihydro groups () may reduce oxidative degradation compared to fully aromatic quinolines .

Biological Activity

2-(2-Chloro-6-methoxyquinolin-3-yl)acetic acid is a compound derived from the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their pharmacological potential, including antimicrobial, antimalarial, and anticancer properties. This article reviews the biological activity of this specific compound based on recent research findings.

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial properties. For instance, a series of quinoline derivatives were synthesized and tested for their activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives displayed potent activity, with minimum inhibitory concentrations (MIC) as low as 7.812 µg/mL against Escherichia coli and 31.125 µg/mL against Candida albicans .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundTarget OrganismMIC (µg/mL)
3lE. coli7.812
3lC. albicans31.125
P3Plasmodium spp.Not specified
P5Plasmodium spp.Comparable to chloroquine

Antimalarial Activity

The antiplasmodial activity of quinoline derivatives has also been explored extensively. In a comparative study, compounds such as P3 and P5 exhibited significant antimalarial effects, with P5 showing efficacy comparable to that of chloroquine at lower dosages . The presence of the methoxy group at the 6-position of the quinoline ring was identified as crucial for enhancing antimalarial activity.

The biological mechanisms underlying the activity of quinoline derivatives often involve inhibition of key enzymes or pathways in pathogens. For example, some compounds have been shown to inhibit acetylcholinesterase (AChE), which is a target for Alzheimer's disease treatment . The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function.

Case Studies

  • Inhibition Studies : A study focused on the inhibition of AChE by various quinoline derivatives highlighted that modifications at specific positions significantly affected potency. For instance, a compound with a methoxy substituent at the 6-position showed enhanced inhibitory effects compared to others .
  • Antimicrobial Efficacy : Another study evaluated several synthesized quinolinyl chalcones for their antimicrobial properties against Staphylococcus aureus and Pseudomonas aeruginosa, demonstrating that structural variations influenced their effectiveness .

Q & A

Basic Research Question

  • ¹H/¹³C NMR :
    • Methoxy protons resonate at δ 3.8–4.0 ppm (singlet).
    • Quinoline C-3 acetic acid protons show splitting (δ 2.5–3.5 ppm) due to coupling with adjacent Cl substituent .
  • FT-IR : Strong C=O stretch at 1700–1720 cm⁻¹ confirms the acetic acid group. Chlorine’s inductive effect shifts the quinoline C=N stretch to 1620–1640 cm⁻¹ .
  • Mass Spectrometry : ESI-MS ([M+H]⁺) with isotopic clusters confirms molecular weight and Cl presence .

How do steric and electronic effects of the chloro and methoxy groups influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question
The chloro group acts as an electron-withdrawing substituent, activating the quinoline ring for nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling). Conversely, the methoxy group donates electrons, directing electrophiles to the para position. Key considerations:

  • Catalytic Systems : Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for C–N bond formation at the 3-position .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of the acetic acid moiety during coupling .

Case Study : In Combretastatin A-4 synthesis, the chloro group at C-2 facilitates Pd-mediated coupling with boronic acids, while the methoxy group stabilizes intermediates via resonance .

What computational methods are suitable for modeling the compound’s interaction with biological targets (e.g., kinase inhibitors)?

Advanced Research Question

  • Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding affinities to ATP-binding pockets (e.g., VEGF receptors).
    • Protonate the acetic acid group at physiological pH (pKa ≈ 4.7) for accurate charge assignment .
  • MD Simulations : GROMACS/AMBER to assess stability of hydrogen bonds (e.g., between the acetic acid and kinase active sites) over 100-ns trajectories .
  • QSAR Models : Use MOE descriptors (logP, polar surface area) to correlate structural features with anti-angiogenic activity .

How can contradictory biological activity data (e.g., cytotoxicity vs. therapeutic efficacy) be reconciled in preclinical studies?

Advanced Research Question
Discrepancies often stem from assay conditions or cell-line variability. Mitigation strategies:

Dose-Response Curves : Test across 3–4 log units (e.g., 0.1–100 µM) to identify therapeutic windows .

Metabolic Stability Assays : LC-MS/MS to monitor degradation in cell media (e.g., esterase cleavage of the acetic acid group) .

Off-Target Profiling : Kinase selectivity screens (Eurofins Panlabs) to rule out nonspecific binding .

Example : In , the compound’s inactivity in certain cancer lines was attributed to poor membrane permeability of the ionized acetic acid group at pH 7.4 .

What are the best practices for ensuring reproducibility in crystallographic studies of this compound?

Basic Research Question

  • Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution (<1.0 Å) datasets .
  • Refinement Protocols :
    • Apply Hirshfeld atom refinement (HAR) for accurate H-atom positions.
    • Validate with CheckCIF/PLATON to flag outliers (e.g., ADP mismatches) .
  • Deposition : Archive CIF files in the Cambridge Structural Database (CSD) with full experimental details .

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